2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate
Overview
Description
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate is a heterocyclic compound with significant importance in various fields of scientific research. This compound is known for its unique structure, which includes a quinazoline ring system, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Similar in structure but with a quinoline ring instead of a quinazoline ring.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their biological activities.
Uniqueness
2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid hydrate is unique due to its specific quinazoline ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-oxo-1H-quinazoline-4-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.H2O/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7;/h1-4H,(H,12,13)(H,10,11,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHPJHDPVITDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-74-8 | |
Record name | 4-Quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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